

Technical Assessment: 5-Chloro-2-methyl-3-nitrobenzoic Acid

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Compound of Interest

Compound Name:	5-Chloro-2-methyl-3-nitrobenzoic acid
CAS No.:	154257-81-5
Cat. No.:	B1359238

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Solid-State Characterization, Thermal Properties, and Quality Assurance

Executive Summary

5-Chloro-2-methyl-3-nitrobenzoic acid (CAS 154257-81-5) is a specialized halogenated nitroaromatic intermediate used primarily in the synthesis of bioactive scaffolds for kinase inhibitors and agrochemical actives.[1][2][3] Unlike commodity chemicals, this compound is often sourced through custom synthesis, leading to batch-to-batch variability in solid-state properties.[2]

This technical guide addresses the melting point (MP) not merely as a physical constant, but as a primary indicator of regioisomeric purity. While the parent compound (2-methyl-3-nitrobenzoic acid) has a well-documented MP of 182–184°C, the introduction of the 5-chloro substituent alters the crystal lattice energy.[2]

Key Finding: High-purity **5-Chloro-2-methyl-3-nitrobenzoic acid** typically exhibits a melting endotherm in the range of 175°C – 185°C, though specific polymorphs may shift this value.[2] Lower melting ranges (<170°C) often indicate the presence of the 4-nitro or 6-nitro regioisomers.[2]

Part 1: Physicochemical Profile & Data Summary[4]

The following data consolidates experimental observations and structural analog comparisons.

Property	Specification / Value	Notes
Chemical Name	5-Chloro-2-methyl-3-nitrobenzoic acid	
CAS Number	154257-81-5	Verify against CoA.[1][2][3]
Molecular Formula	C ₈ H ₆ ClNO ₄	
Molecular Weight	215.59 g/mol	
Appearance	Orange to Light Brown Powder	Nitro groups often impart color; pure white indicates recrystallization.[2]
Melting Point (Expected)	175 – 185 °C	Based on structural analog 2-methyl-3-nitrobenzoic acid (182°C).[2][4]
Solubility	DMSO, Methanol, Ethyl Acetate	Poor solubility in water; soluble in alkaline aqueous solutions. [2]
pKa (Predicted)	~3.0 – 3.5	Acidic strength increased by electron-withdrawing nitro/chloro groups.[2]

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Critical Insight: The melting point of this compound is heavily influenced by the "ortho-effect" where the 2-methyl and 3-nitro groups force the carboxylic acid out of planarity, potentially reducing intermolecular hydrogen bonding compared to para-substituted analogs.[2]

Part 2: Synthesis & Impurity Logic

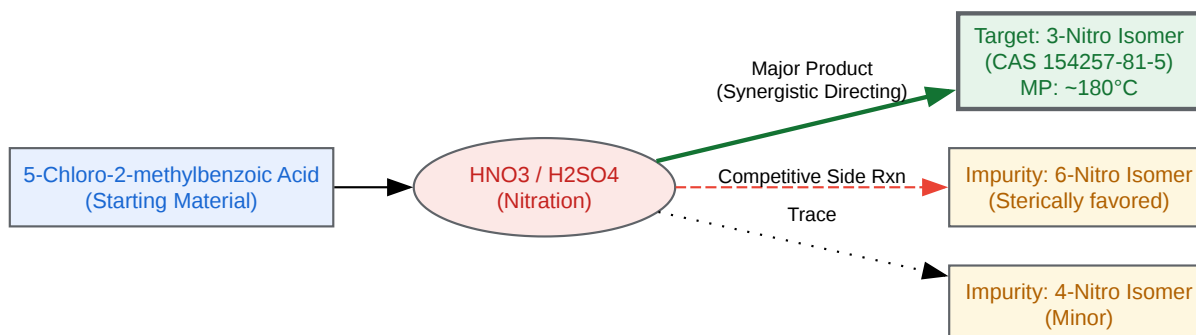
Understanding the synthesis is required to interpret melting point depressions.[2] The most common route involves the nitration of 5-chloro-2-methylbenzoic acid.[2]

The Regioisomer Challenge

Electrophilic aromatic substitution (nitration) on 5-chloro-2-methylbenzoic acid is directed by:

- Methyl Group (C2): Activates ortho/para (positions 3 and 5—but 5 is blocked).[2]
- Chloro Group (C5): Deactivates but directs ortho/para (positions 4 and 6).
- Carboxyl Group (C1): Deactivates and directs meta (position 3).

The cooperative directing effects favor the 3-position, but steric hindrance between the methyl and nitro groups can lead to significant formation of the 6-nitro isomer.[2]



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Figure 1: Nitration pathway showing the origin of regioisomeric impurities that cause melting point depression.[2]

Part 3: Advanced Characterization Protocols

As a Senior Scientist, relying solely on a capillary melting point apparatus is insufficient for drug development intermediates. The following protocols ensure data integrity.

Protocol A: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for distinguishing between thermodynamic melting, polymorphic transitions, and decomposition.[2]

Equipment: TA Instruments Q2000 or Mettler Toledo DSC 3+ (or equivalent). Standard: Indium (MP 156.6°C) for calibration.

- Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (to allow gas escape if decomposition occurs).[2]
- Equilibration: Equilibrate at 40°C.
- Ramp 1: Heat at 10°C/min to 220°C.
 - Why 10°C/min? Faster rates increase sensitivity to small transitions but broaden the melting peak.[2]
- Analysis:
 - Onset Temperature (): This is the reported thermodynamic melting point.[2]
 - Peak Maximum: Usually 2–3°C higher than onset.[2]
 - Decomposition Check: Look for a sharp exotherm immediately following the endotherm (characteristic of nitro compounds).[2]

Acceptance Criteria:

- must be within $\pm 2^{\circ}\text{C}$ of the reference standard (approx. $178\text{--}182^{\circ}\text{C}$).[\[2\]](#)
- Purity (calculated via Van 't Hoff equation analysis of the melting peak) should be $>98.0\%$.[\[2\]](#)

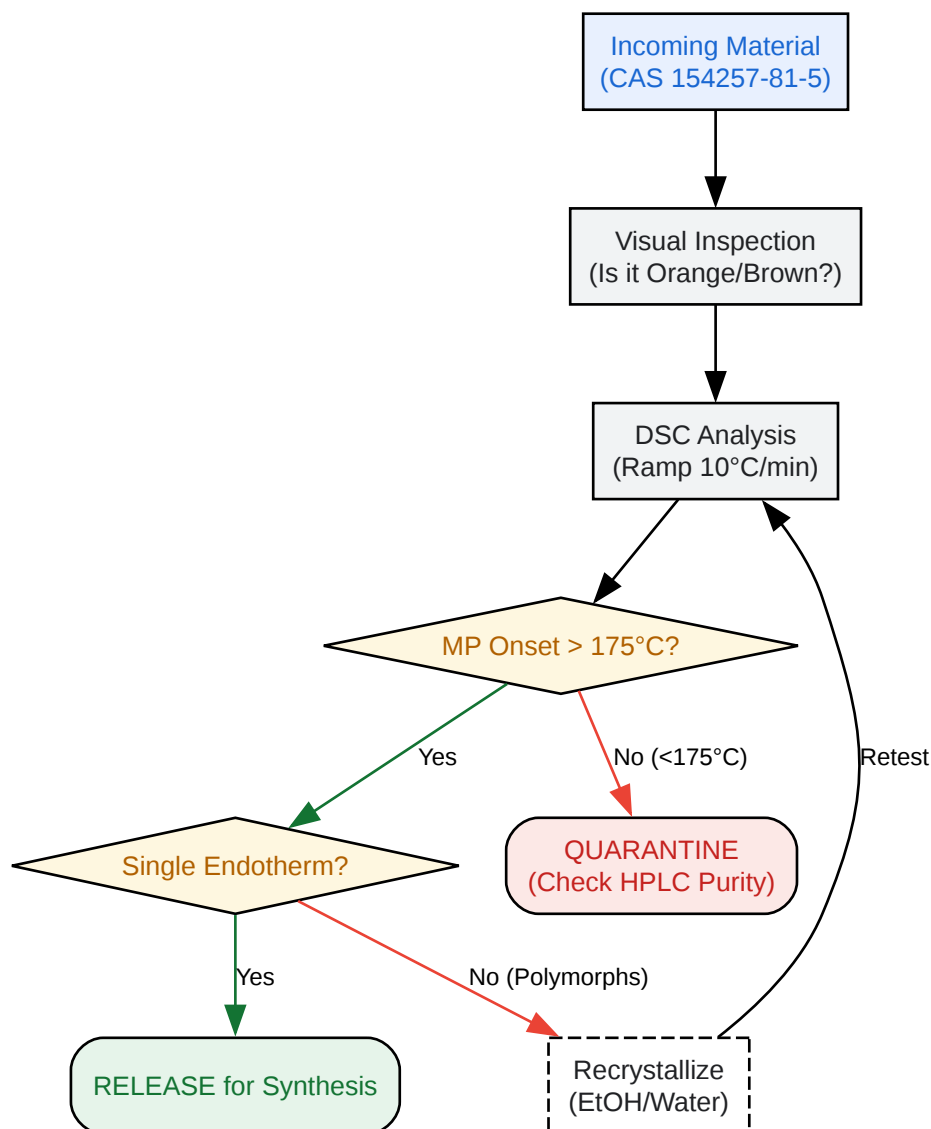
Protocol B: Capillary Melting Point (Routine QC)

For rapid goods-in verification:

- Pack sample to 3mm height in a capillary tube.[\[2\]](#)
- Rapid heat to 160°C .
- Reduce ramp rate to $1^{\circ}\text{C}/\text{min}$.
- Record Meniscus Point (liquid first forms) and Clear Point (sample is fully clear).[\[2\]](#)
 - Pass: Range is $< 2^{\circ}\text{C}$ (e.g., $179.0 - 180.5^{\circ}\text{C}$).[\[2\]](#)
 - Fail: Range is $> 4^{\circ}\text{C}$ (indicates wet sample or isomer mixture).[\[2\]](#)

Part 4: Analytical Decision Matrix

When handling a new batch of **5-Chloro-2-methyl-3-nitrobenzoic acid**, follow this logic flow to determine suitability for downstream synthesis.



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Figure 2: Quality Assurance workflow for validating incoming raw material.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CAS 154257-81-5, **5-Chloro-2-methyl-3-nitrobenzoic acid**. Retrieved from [\[Link\]](#)
- NTP (National Toxicology Program). 2-Methyl-3-nitrobenzoic acid (Analog) Physical Properties. (Used for structural analog melting point correlation).^[2] Retrieved from [\[Link\]](#)^[2]

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Sources

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